(3-Bromo-1H-indazol-6-yl)methanamine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Medicinal Chemistry
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. Their prevalence is so significant that a substantial percentage of all FDA-approved drugs contain at least one nitrogen-based heterocyclic ring. This widespread use is attributable to several key factors. The presence of nitrogen atoms in a cyclic structure can impart favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds. These interactions are often crucial for the binding of a drug molecule to its biological target, such as an enzyme or receptor.
Furthermore, the structural diversity of nitrogen-containing heterocycles allows for the fine-tuning of a molecule's pharmacological profile. By modifying the ring system or its substituents, chemists can optimize a compound's potency, selectivity, and metabolic stability. This adaptability makes them invaluable tools in the design and discovery of new therapeutic agents.
The Indazole Ring System as a Versatile Pharmacophore in Drug Discovery
Within the broad class of nitrogen-containing heterocycles, the indazole ring system has emerged as a particularly versatile pharmacophore in drug discovery. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The indazole scaffold has been identified as a key component in a number of biologically active compounds.
The utility of the indazole ring lies in its unique combination of structural and electronic features. It can act as both a hydrogen bond donor and acceptor, allowing for multiple points of interaction with biological targets. Moreover, the bicyclic nature of the indazole system provides a rigid framework that can be strategically functionalized at various positions to achieve desired biological effects. This has led to the development of indazole-containing compounds with a wide range of therapeutic applications, including anti-cancer and anti-inflammatory agents.
Overview of Substituted Indazoles in Chemical Biology and Material Science
The applications of substituted indazoles extend beyond the realm of medicinal chemistry into the fields of chemical biology and material science. In chemical biology, substituted indazoles are utilized as molecular probes to investigate biological processes. Their ability to interact with specific biomolecules makes them valuable tools for studying enzyme function and cellular signaling pathways.
In material science, the unique photophysical and electronic properties of certain indazole derivatives have garnered interest. These compounds have been explored for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. The tunability of the indazole core through substitution allows for the rational design of materials with specific optical and electronic characteristics.
While extensive research on (3-Bromo-1H-indazol-6-yl)methanamine is not yet widely available in public literature, its identity as a distinct chemical entity is confirmed by its CAS number 1337881-58-9. bldpharm.com The molecular formula of this compound is C8H8BrN3, and it has a molecular weight of 226.077 g/mol . bldpharm.com
The synthesis and detailed research findings for this compound are not extensively documented in readily accessible scientific literature. However, the synthesis of related bromo-substituted indazole amines often involves multi-step processes. For instance, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, can be achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine. pharmablock.com Such synthetic strategies highlight the chemical transformations that could potentially be adapted for the preparation of this compound.
The broader class of bromo-substituted indazoles has been a subject of investigation for various applications. For example, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial properties. ymilab.com Furthermore, other substituted indazoles have been studied as corrosion inhibitors for mild steel. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3-bromo-2H-indazol-6-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) |
InChI Key |
AMIUBFWDZLKGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CN)Br |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of Indazole Derivatives
Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For indazole derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of a typical 6-bromo-1H-indazole scaffold, the aromatic protons exhibit characteristic chemical shifts and coupling constants. The proton at position 7 is typically the most deshielded due to the anisotropic effect of the adjacent pyrazole (B372694) ring. The protons at positions 4 and 5 also show distinct signals in the aromatic region. For (3-Bromo-1H-indazol-6-yl)methanamine, the introduction of a methanamine (-CH₂NH₂) group at the C6 position would introduce a characteristic singlet for the methylene protons (-CH₂) and a broad singlet for the amine protons (-NH₂), the latter of which can exchange with deuterium oxide (D₂O).
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the indazole ring have distinct chemical shifts, with the carbon bearing the bromine atom (C3) showing a characteristic shift. The presence of the methanamine group would be confirmed by a signal for the methylene carbon.
While specific spectral data for this compound is not published, analysis of related compounds such as 6-bromo-1H-indazole bearing 1,2,3-triazole analogues reveals typical chemical shifts for the indazole core protons. researchgate.net For instance, ¹H NMR spectra of such derivatives show distinct signals for the aromatic protons of the bromo-indazole moiety. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for the Indazole Core of this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | ~7.5 | d |
| H5 | ~7.3 | dd |
| H7 | ~7.8 | s |
| CH₂ | ~3.9 | s |
| NH₂ | Variable (broad s) | s |
| NH (indazole) | ~13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C3 | ~120 |
| C3a | ~122 |
| C4 | ~121 |
| C5 | ~112 |
| C6 | ~140 |
| C7 | ~110 |
| C7a | ~142 |
| CH₂ | ~45 |
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₈BrN₃.
The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak ([M]⁺) would therefore appear as a doublet.
Electron impact (EI) or electrospray ionization (ESI) would lead to predictable fragmentation patterns. Common fragmentation pathways for indazoles involve cleavage of the pyrazole ring and loss of substituents. For this compound, a prominent fragment would likely correspond to the loss of the methanamine group.
Predicted mass spectrometry data for a related compound, 3-bromo-1H-indazol-6-amine, shows the expected molecular ion peaks and collision cross section values for various adducts. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M(⁷⁹Br)+H]⁺ | 225.9974 |
| [M(⁸¹Br)+H]⁺ | 227.9954 |
| [M(⁷⁹Br)]⁺ | 224.9896 |
| [M(⁸¹Br)]⁺ | 226.9876 |
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic ring system.
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine (NH₂) and indazole (N-H) groups.
C-H aromatic stretching: Sharp peaks just above 3000 cm⁻¹.
C-H aliphatic stretching: Peaks just below 3000 cm⁻¹ for the methylene group.
C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.
N-H bending: A band around 1600 cm⁻¹.
C-N stretching: In the 1000-1350 cm⁻¹ range.
C-Br stretching: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.
Studies on 6-bromo-1H-indazole derivatives show characteristic IR absorption bands that align with these predictions, for example, a C-Br stretching vibration observed at 675 cm⁻¹. researchgate.net
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine & indazole) | 3300-3500 | Medium-Broad |
| C-H (aromatic) | 3050-3150 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium |
| C=C (aromatic) | 1450-1600 | Medium-Strong |
| N-H (bending) | 1590-1650 | Medium |
| C-N (stretching) | 1000-1350 | Medium |
| C-Br (stretching) | 500-700 | Strong |
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound has not been reported, crystallographic data for related bromo-indazole derivatives, such as 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, provide valuable insights. researchgate.net In these structures, the indazole ring system is typically planar. The crystal packing is often dominated by hydrogen bonding involving the indazole N-H group and other functional groups, as well as π-stacking interactions between the aromatic rings. researchgate.net For this compound, the amine group would be expected to participate in a network of intermolecular hydrogen bonds.
Table 5: Representative Crystallographic Data for a Related Bromo-Indazole Compound (1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.9863 (5) |
| b (Å) | 7.8783 (3) |
| c (Å) | 18.5549 (7) |
| β (°) | 100.786 (1) |
| Volume (ų) | 2008.41 (13) |
Computational and Theoretical Investigations of 3 Bromo 1h Indazol 6 Yl Methanamine and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For indazole derivatives, these calculations can determine various molecular properties and reactivity descriptors.
Detailed quantum chemical studies have been performed on compounds analogous to (3-Bromo-1H-indazol-6-yl)methanamine, such as 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net These calculations help in understanding the molecule's stability, electronic properties, and the regions most susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). researchgate.netresearchgate.net
The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. A smaller energy gap (ΔE) suggests higher reactivity. researchgate.net For instance, DFT calculations can predict whether a compound will act as an electrophile or a nucleophile. A negative chemical potential indicates a tendency to lose electrons, classifying a compound as a moderate electrophile. mdpi.com The global electrophilicity index (ω) can further categorize this tendency. mdpi.com
Natural Bond Orbital (NBO) analyses and Fukui indices are also calculated to provide deeper insights into charge distribution and site-specific reactivity, which helps in predicting the outcomes of chemical reactions. researchgate.net These computational tools are invaluable for understanding the intrinsic properties of the indazole scaffold and how substituents like the bromo and methanamine groups influence its reactivity.
Table 1: Calculated Quantum Chemical Parameters for an Indazole Analogue
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by analogue |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by analogue |
| ΔE (Energy Gap) | ELUMO - EHOMO | Varies by analogue |
| I (Ionization Potential) | -EHOMO | Varies by analogue |
| A (Electron Affinity) | -ELUMO | Varies by analogue |
| η (Global Hardness) | (I - A) / 2 | Varies by analogue |
| σ (Global Softness) | 1 / η | Varies by analogue |
| μ (Chemical Potential) | -(I + A) / 2 | -4.5031 mdpi.com |
| ω (Electrophilicity Index) | μ² / 2η | 1.4134 mdpi.com |
Note: Specific values for this compound are not available in the provided sources; values shown are for analogous compounds to illustrate the type of data generated.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function, particularly its ability to interact with biological targets. Conformational analysis and molecular dynamics (MD) simulations are the primary computational methods used to explore these aspects.
MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and stability. youtube.com For indazole derivatives, MD simulations are frequently used to study their stability when bound to a biological target, such as a protein's active site. nih.govresearchgate.netbohrium.com These simulations can reveal how the ligand (the indazole compound) and the protein adapt to each other and maintain stable interactions. nih.gov For example, simulations of indazole derivatives bound to enzymes like Hypoxia-inducible factor (HIF-1α) or Cyclooxygenase-2 (COX-2) have shown that the compounds can remain stably docked within the active site. nih.govresearchgate.net
The stability of the ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative estimate of the binding affinity. researchgate.net Conformational restriction is another strategy explored computationally, where the flexibility of a molecule is limited to enhance its binding potency and selectivity for a specific target. acs.org
In Silico Prediction of Reaction Mechanisms and Regioselectivity
Computational methods are highly effective in predicting the course of chemical reactions, including their mechanisms and regioselectivity. For the indazole scaffold, a key synthetic challenge is the selective alkylation at the N1 or N2 position of the pyrazole (B372694) ring. nih.govbeilstein-journals.org
DFT calculations have been successfully employed to understand and predict the regioselectivity of indazole alkylation. nih.govbeilstein-journals.org The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable. nih.gov When indazoles are used as nucleophiles in alkylation reactions, a mixture of N1 and N2-alkylated products is often formed. nih.govbeilstein-journals.org
Theoretical calculations can model the transition states of the N1 and N2 alkylation pathways. By comparing the activation energies of these pathways, chemists can predict which regioisomer will be the major product under specific reaction conditions (e.g., choice of base and solvent). beilstein-journals.org For example, studies have shown that factors like chelation between a substituent on the indazole ring and a metal cation from the base can significantly influence the regiochemical outcome. nih.govbeilstein-journals.org These mechanistic insights derived from in silico predictions are crucial for designing synthetic routes that yield the desired isomer with high selectivity, avoiding difficult separation processes. researchgate.netacs.org
Molecular Docking and Ligand-Target Interaction Modeling of Indazole Scaffolds
The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is extensively used to study and design indazole-based therapeutic agents. nih.govresearchgate.net
Molecular docking studies have been conducted on a wide array of indazole derivatives to explore their potential as inhibitors for various protein targets implicated in diseases like cancer and inflammation. nih.gov These targets include receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels) in tumors. nih.govnih.govwikipedia.org Docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole ligand and amino acid residues in the protein's binding site. nih.gov
For example, docking studies on indazole derivatives as HIF-1α inhibitors have helped to understand their structure-activity relationships (SAR) and to map the pharmacophoric features required for potent inhibition. nih.gov Similarly, indazoles have been docked into the active sites of enzymes like GSK-3β and trypanothione (B104310) reductase to guide the design of new inhibitors. nih.govresearchgate.net The results of these docking studies, often expressed as a binding energy or docking score, are essential for prioritizing compounds for synthesis and biological testing. mdpi.com
Table 2: Examples of Molecular Docking Studies on Indazole Scaffolds
| Indazole Analogue Class | Protein Target | Therapeutic Area | Key Findings from Docking |
|---|---|---|---|
| Indazole Derivatives | HIF-1α | Cancer | Identified key interactions in the active site, guiding design of new inhibitors. nih.gov |
| 1H-Indazole Analogues | Cyclooxygenase-2 (COX-2) | Inflammation | Showed significant binding affinities, suggesting potential as anti-inflammatory agents. researchgate.net |
| Indazole-based Derivatives | VEGFR-2 Kinase | Cancer | Elucidated binding modes and interactions crucial for antiangiogenic activity. nih.govnih.gov |
| Indazole-Thiadiazole Hybrids | α-amylase, α-glucosidase | Diabetes | Comprehended binding interactions to explain inhibitory activity. bohrium.com |
| 3-Carboxamide Indazoles | Various | General Drug Discovery | Identified derivatives with maximum binding energy for further development. researchgate.net |
| 3-chloro-6-nitro-1H-indazole Derivatives | Trypanothione reductase (TryR) | Leishmaniasis | Demonstrated stable binding through hydrophobic and hydrophilic interactions. nih.gov |
Structure Activity Relationship Sar and Pharmacophore Analysis of Indazole Derivatives in Chemical Biology
Indazole as a Privileged Scaffold for Biological Activity
The indazole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.netrsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds that can interact with a variety of biological targets with high affinity. The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, facilitating targeted molecular interactions. mdpi.com
The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs, highlighting its clinical significance. nih.gov These drugs target a range of conditions, underscoring the broad therapeutic potential of indazole-based compounds. nih.govresearchgate.net The pharmacological activities associated with this scaffold are extensive, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anti-HIV properties. rsc.orgnih.govnih.gov The inherent chemical properties of the indazole ring system, including its ability to participate in hydrogen bonding and π-π stacking interactions, are fundamental to its role as a versatile pharmacophore. nih.govmdpi.com
Table 1: Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Application | Mechanism of Action |
|---|---|---|
| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multikinase Inhibitor nih.gov |
| Axitinib | Renal Cell Carcinoma | Kinase Inhibitor nih.govresearchgate.net |
| Granisetron | Chemotherapy-induced nausea and vomiting | Selective 5-HT3 Receptor Antagonist nih.gov |
| Benzydamine | Pain and Inflammation Relief | Non-steroidal anti-inflammatory drug nih.gov |
| Entrectinib | Solid Tumors with NTRK or ROS1 gene fusions | Kinase Inhibitor researchgate.net |
Influence of C3-Bromine Substitution on Biological Profiles and Binding Affinities
The substitution pattern on the indazole ring is a critical determinant of a compound's biological activity. The C3 position is a frequent site for modification to modulate pharmacological properties. pnrjournal.com The introduction of a bromine atom at this position, as seen in (3-Bromo-1H-indazol-6-yl)methanamine, has significant implications for the molecule's interaction with biological targets.
Halogenation, and specifically bromination, at the C3 position is a key synthetic strategy. chim.it The bromine atom exerts a strong electronic influence through its inductive electron-withdrawing effect and a steric effect due to its size. These properties can profoundly alter the binding affinity and selectivity of the molecule. For instance, bromo substitutions have been shown to have diverse effects on the anticancer and antioxidant activities of indazole derivatives.
Role of C6-Methanamine Functionality in Molecular Recognition and Receptor Interaction
The functionality at the C6 position of the indazole ring plays a pivotal role in directing interactions with specific biological targets. Structure-activity relationship studies on other indazole derivatives have demonstrated that substituents at the 4- and 6-positions are crucial for potent biological inhibition, for example, against the IDO1 enzyme. nih.gov
In this compound, the C6-methanamine (-CH₂NH₂) group is a key feature for molecular recognition. The primary amine is basic and, at physiological pH, is likely to be protonated, carrying a positive charge. This allows it to form strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) within a receptor's active site.
Additionally, the amine group can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds that anchor the molecule in the binding pocket and contribute to its affinity and specificity. The methylene (-CH₂-) linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally for these interactions. The presence of this functionality is often associated with enhanced solubility and improved pharmacokinetic properties, which are important for drug development.
Positional Isomerism and its Impact on Biological Performance of Indazoles
The specific placement of substituents on the indazole scaffold, known as positional isomerism, has a profound impact on the biological performance of the resulting compounds. Minor changes in the location of a functional group can lead to dramatic differences in activity, selectivity, and metabolic stability. researchgate.net
Research has consistently shown that the biological activity of indazole derivatives is highly sensitive to the substitution pattern. For example, studies on other heterocyclic compounds have demonstrated that a linear attachment of a substituent can result in greater potency compared to an angular attachment. nih.gov Similarly, altering the position of a functional group on the indazole ring, such as moving a nitro group from an ortho to a para position, has been observed to cause a significant decrease in anticancer activity.
In the context of this compound, moving the bromine atom from C3 to another position (e.g., C4, C5, or C7) or shifting the methanamine group from C6 would alter the molecule's three-dimensional shape, electronic distribution, and dipole moment. These changes would directly affect its ability to fit into the specific architecture of a target's binding site and to form the necessary non-covalent interactions, likely resulting in a significantly different biological profile.
Elucidation of Key Pharmacophoric Elements within this compound Scaffold
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the analysis of its structural components, the key pharmacophoric elements of the this compound scaffold can be defined as follows:
1H-Indazole Core : This rigid, aromatic bicyclic system serves as the central scaffold. It correctly orients the appended functional groups for optimal interaction with a biological target and can participate in hydrophobic and π-π stacking interactions.
C6-Methanamine Group : This is a critical interaction point, functioning as a hydrogen bond donor. In its protonated state, it can form crucial ionic bonds (salt bridges) with acidic residues in a receptor. The flexible methylene linker allows for optimal positioning within the binding site.
N1-Hydrogen Atom : The hydrogen atom on the N1 position of the pyrazole (B372694) ring is a key hydrogen bond donor. This feature is frequently involved in anchoring indazole-based inhibitors to the hinge region of protein kinases.
Table 2: Summary of Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Interaction Type | Role in Biological Activity |
|---|---|---|
| 1H-Indazole Scaffold | Hydrophobic, π-π Stacking | Structural framework for substituent orientation |
| C3-Bromine | Halogen Bonding, Steric Bulk | Modulates binding affinity and selectivity |
| C6-Methanamine | Hydrogen Bonding, Ionic Interactions | Key anchoring group for receptor binding |
| N1-Hydrogen | Hydrogen Bonding | Crucial for interaction with specific targets like kinases |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3-Bromo-1H-indazol-6-yl)methanamine?
- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable approach, as demonstrated in analogous indazole syntheses. For example, dissolving intermediates in PEG-400/DMF mixtures with CuI as a catalyst enables efficient coupling . Post-reaction, extraction with ethyl acetate, drying, and column chromatography (70:30 ethyl acetate/hexane) yield purified products. Residual solvents like DMF are removed via vacuum drying at 90°C. Yield optimization requires precise stoichiometry and reaction time monitoring .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with bromine's electronegativity causing distinct deshielding in adjacent groups .
- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 427.0757) .
- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) verify purity and reaction progress .
Advanced Research Questions
Q. How can regioselectivity challenges in brominated indazole functionalization be mitigated during synthesis?
- Methodological Answer : Regioselective bromination at the 3-position is influenced by directing groups and reaction conditions. For example, radical-mediated cyclization or acid-catalyzed ring-closure strategies (used in similar indazole derivatives) can direct bromine placement . Optimizing catalyst systems (e.g., Pd/Cu co-catalysis) and solvent polarity (DMF vs. THF) may further enhance selectivity .
Q. What role does SHELXL play in crystallographic refinement of this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures by modeling atomic displacement parameters and handling twinning or high-resolution data. Key steps include:
- Data Input : Import intensity data (HKL format) and assign space groups.
- Restraints : Apply geometric constraints for Br and NH groups to avoid overfitting.
- Validation : Use R and GooF metrics to assess refinement quality .
Q. How should researchers address contradictions in bioassay data when evaluating enzyme inhibition or antioxidant activity?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., α-glucosidase inhibition assays at pH 6.8) .
- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase) and validate radical scavenging assays (e.g., DPPH) with ascorbic acid .
- Statistical Analysis : Apply ANOVA or Tukey’s test to differentiate significant activity (p < 0.05) from experimental noise .
Q. What strategies improve solubility and stability for pharmacological studies of this compound?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility while avoiding precipitation .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -80°C under argon .
- Prodrug Design : Modify the methanamine group with acetyl or PEG-ylated moieties to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
